molecular formula C10H10N2O2 B8131984 6-Methoxy-7-methyl-[1,5]naphthyridin-4-ol

6-Methoxy-7-methyl-[1,5]naphthyridin-4-ol

Cat. No.: B8131984
M. Wt: 190.20 g/mol
InChI Key: KXFDRSQQOJXCIV-UHFFFAOYSA-N
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Description

6-Methoxy-7-methyl-[1,5]naphthyridin-4-ol is a heterocyclic aromatic organic compound belonging to the naphthyridine family. This compound features a fused ring structure with nitrogen atoms and exhibits unique chemical properties due to its methoxy and methyl groups.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as 2-amino-3-methylpyridine derivatives, under acidic conditions.

  • Modern Approaches: Advanced methods include palladium-catalyzed cross-coupling reactions, which offer higher yields and better selectivity.

Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The choice of catalysts and solvents is optimized to minimize by-products and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives, such as quinones.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are used for substitution reactions.

Major Products Formed:

  • Oxidation: 6-Methoxy-7-methyl-[1,5]naphthyridin-4-one

  • Reduction: 6-Methoxy-7-methyl-[1,5]naphthyridin-4-amine

  • Substitution: Various halogenated derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Its unique properties make it valuable in materials science and as a precursor for advanced materials.

Mechanism of Action

The mechanism by which 6-Methoxy-7-methyl-[1,5]naphthyridin-4-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Methoxy-7-methyl-1H-[1,5]naphthyridin-4-one

  • 7-Methyl-1,5-naphthyridin-4-ol

  • 6-Methoxy-1,5-naphthyridin-4-ol

Uniqueness: Compared to its analogs, 6-Methoxy-7-methyl-[1,5]naphthyridin-4-ol exhibits distinct reactivity due to the presence of both methoxy and methyl groups, which influence its electronic properties and steric effects.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its continued study and application promise to yield further insights and innovations in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

6-methoxy-7-methyl-1H-1,5-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-5-7-9(12-10(6)14-2)8(13)3-4-11-7/h3-5H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFDRSQQOJXCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)C=CN2)N=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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